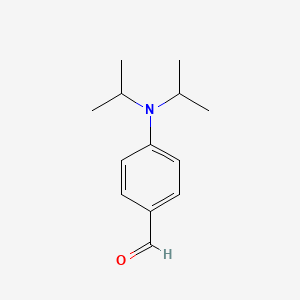

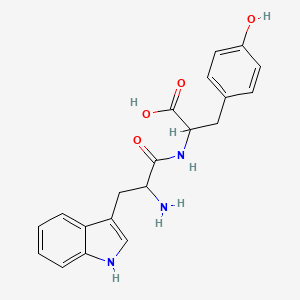

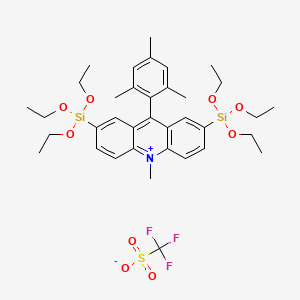

![molecular formula C40H43N7O7S B12509256 N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)

N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of ABT-450 involves several key steps, including the incorporation of novel P*-phenanthridine and P3-amide capping groups. The preparation method typically involves the use of oxime-based P*-shelf moieties . The industrial production of ABT-450 is achieved through a collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals, utilizing advanced medicinal chemistry approaches to design and synthesize the compound .

化学反応の分析

ABT-450 undergoes various chemical reactions, including:

Oxidation: The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.

Substitution: The compound’s structure allows for potential substitution reactions, particularly at the phenanthridine and amide groups.

Common reagents used in these reactions include cytochrome P450 inhibitors like ritonavir, which enhances the plasma concentration and half-life of ABT-450 . Major products formed from these reactions include various metabolites that are excreted primarily through feces and urine .

科学的研究の応用

ABT-450 has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the inhibition of viral proteases.

Biology: It is used to study the replication mechanisms of the hepatitis C virus and the role of non-structural proteins in viral replication.

Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies.

作用機序

ABT-450 exerts its effects by inhibiting the non-structural 3/4A serine protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this protease, ABT-450 prevents the replication and assembly of the virus . The molecular targets involved include the non-structural proteins 3 and 4A, which are essential for the viral life cycle .

類似化合物との比較

ABT-450 is unique compared to other similar compounds due to its high potency and favorable pharmacokinetic properties. Similar compounds include:

Telaprevir: Another protease inhibitor used in the treatment of hepatitis C virus infections.

Boceprevir: Similar to telaprevir, but ABT-450 offers better sustained virological response rates and a reduced pill burden.

ABT-450’s uniqueness lies in its ability to achieve high sustained virological response rates with a favorable safety profile, making it a valuable component in the treatment of hepatitis C virus infections .

特性

分子式 |

C40H43N7O7S |

|---|---|

分子量 |

765.9 g/mol |

IUPAC名 |

N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51) |

InChIキー |

UAUIUKWPKRJZJV-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

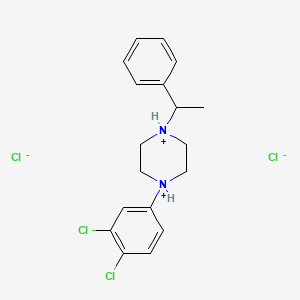

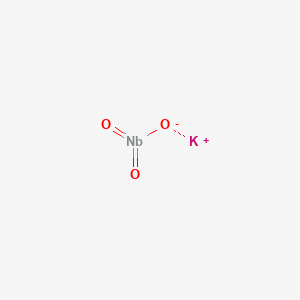

![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)

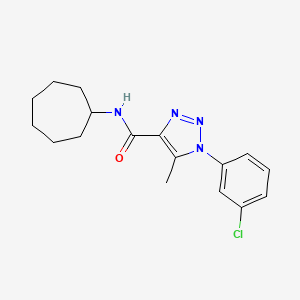

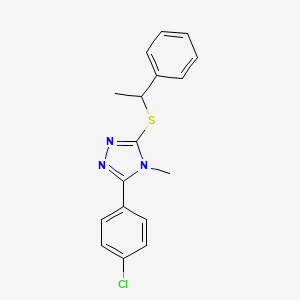

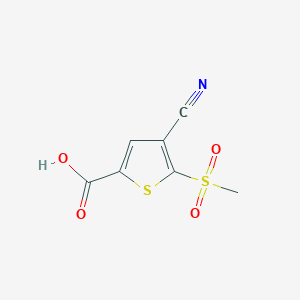

![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)

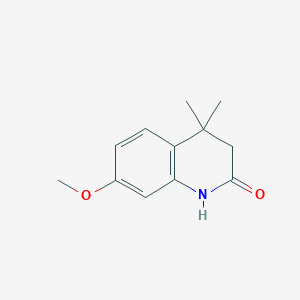

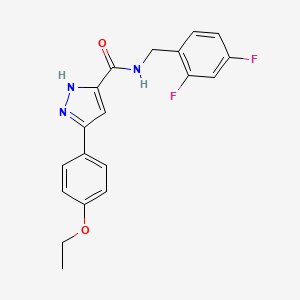

![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)

![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)